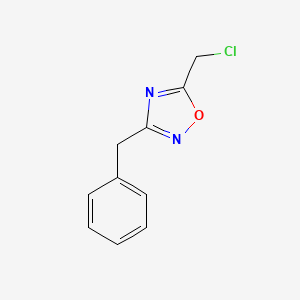

3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUERNNLQCZMFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429006 | |

| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51802-77-8 | |

| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Research Applications of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

Abstract

This technical guide provides an in-depth analysis of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole (CAS No. 51802-77-8), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The molecule's architecture, featuring a stable 1,2,4-oxadiazole core, a benzyl moiety at the 3-position, and a reactive chloromethyl group at the 5-position, presents a unique combination of properties for the synthesis of novel compound libraries. This document outlines the compound's physicochemical properties, proposes a robust synthetic pathway and characterization workflow, explores its chemical reactivity, and discusses its prospective applications for researchers, scientists, and drug development professionals. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1] Its value stems from its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The oxadiazole nucleus is present in a wide array of molecules demonstrating diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

This compound is a strategically designed synthetic intermediate. Its key features are:

-

The 1,2,4-Oxadiazole Core: Provides a rigid, stable scaffold that can orient substituents in a well-defined three-dimensional space for interaction with biological targets.

-

The 3-Benzyl Group: Introduces a lipophilic aromatic moiety that can be involved in π-π stacking or hydrophobic interactions within a target's binding site.

-

The 5-(Chloromethyl) Group: This is the primary reactive handle on the molecule. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a vast array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.

This guide serves to equip researchers with the foundational knowledge to effectively utilize this compound in their discovery programs.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably compiled from supplier data and predicted based on its structure.[3]

| Property | Value | Source |

| CAS Number | 51802-77-8 | [4][5] |

| Molecular Formula | C₁₀H₉ClN₂O | [4][6] |

| Molecular Weight | 208.64 g/mol | [4] |

| Appearance | Solid | |

| SMILES String | ClCC1=NC(CC2=CC=CC=C2)=NO1 | |

| InChI Key | RUERNNLQCZMFKW-UHFFFAOYSA-N | |

| Predicted XlogP | 2.5 | [3] |

Structurally, the 1,2,4-oxadiazole ring is planar. Based on crystallographic studies of analogous compounds, such as 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, a relatively small dihedral angle is expected between the planes of the oxadiazole and the benzyl ring, suggesting a somewhat extended conformation.[7]

Synthesis and Characterization

A robust and reproducible workflow for the synthesis and validation of this compound is critical for its use in research.

Proposed Synthetic Pathway

The most logical and efficient synthesis of 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by thermal or base-catalyzed cyclodehydration. The following protocol is adapted from well-established procedures for analogous compounds.[8]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Materials: 2-Phenylacetamidoxime, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Toluene, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Acylation: To a stirred solution of 2-phenylacetamidoxime (1.0 eq) and TEA (1.1 eq) in anhydrous DCM at 0°C, add chloroacetyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Work-up 1: Quench the reaction with water. Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.

-

Cyclodehydration: Dissolve the crude intermediate in toluene and heat to reflux for 8-12 hours. The cyclization process often results in the elimination of water.

-

Work-up 2: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.

-

-

Expertise & Causality: This two-step, one-pot modification is efficient. Using TEA as a base neutralizes the HCl generated during acylation, preventing unwanted side reactions. The thermal cyclization in a non-polar solvent like toluene is a standard and effective method for forming the oxadiazole ring from the acylated intermediate.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is paramount. A multi-pronged analytical approach ensures a self-validating system.

Caption: A comprehensive workflow for structural validation.

Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | δ ~7.3 ppm (m, 5H, Ar-H), δ ~4.8 ppm (s, 2H, -CH₂-Cl), δ ~4.1 ppm (s, 2H, Ar-CH₂-) |

| ¹³C NMR | δ ~175 ppm (C5-Oxadiazole), δ ~168 ppm (C3-Oxadiazole), δ ~134 ppm (Ar-C), δ ~129-127 ppm (Ar-CH), δ ~35 ppm (-CH₂-Cl), δ ~32 ppm (Ar-CH₂-) |

| Mass Spec (EI) | Expected M⁺ at m/z 208/210 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| FT-IR | ~3050 cm⁻¹ (Ar C-H), ~1600 cm⁻¹ (C=N), ~1450 cm⁻¹ (C=C), ~1250 cm⁻¹ (N-O), ~750 cm⁻¹ (C-Cl) |

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the predictable reactivity of its functional groups.

Caption: Key reactivity sites of the molecule.

Reactivity of the 5-(Chloromethyl) Group

The chloromethyl group is a potent electrophile, making it an ideal substrate for Sₙ2 reactions. This allows for the facile introduction of various nucleophiles, including amines, thiols, alcohols, and carbanions.

Experimental Protocol: Nucleophilic Substitution with a Secondary Amine

-

Objective: To demonstrate the utility of the chloromethyl group by synthesizing a tertiary amine derivative.

-

Materials: this compound, Piperidine, Potassium carbonate (K₂CO₃), Acetonitrile (ACN).

-

Procedure:

-

To a solution of this compound (1.0 eq) in ACN, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 12-24 hours, or gently heat to 50°C to accelerate the reaction. Monitor progress by TLC or LC-MS.

-

Upon completion, filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue via column chromatography or recrystallization to yield the desired 3-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole.

-

-

Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a new, less polar spot on TLC, coupled with LC-MS analysis showing the expected mass of the product, confirms reaction success. K₂CO₃ acts as an inexpensive and effective base to scavenge the HCl formed during the reaction.

Stability of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is generally stable to many synthetic conditions, including mild acids, bases, and oxidizing agents. However, the endocyclic N-O bond is its Achilles' heel.

-

Reductive Cleavage: The ring can be opened by catalytic hydrogenation (e.g., H₂/Pd-C) or with strong reducing agents. This is a crucial consideration if other functional groups in a derivative require reduction.

-

Thermal/Photochemical Rearrangements: Under high heat or UV irradiation, 1,2,4-oxadiazoles can undergo complex rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems. For most derivatization reactions at the chloromethyl position, these conditions are not required.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is derived from supplier Safety Data Sheets (SDS).

| Hazard Information | Handling & Storage Recommendations |

| GHS Pictogram: GHS07 (Warning) | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10] |

| Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[9][11] |

| Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9] | Handling Practices: Avoid breathing dust.[11] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke when using this product.[9] |

| Storage Class: 11 (Combustible Solids) | Storage Conditions: Store in a cool, dry place away from incompatible materials.[10] Keep container tightly closed and securely sealed.[9][10] |

Prospective Applications in Drug Development

The true value of this compound is as a starting point for the rapid generation of diverse chemical entities for biological screening.

Caption: Logical workflow from building block to preclinical candidate.

By leveraging the reactivity of the chloromethyl group, researchers can execute parallel synthesis campaigns to create a library of analogues. Each analogue would retain the core 3-benzyl-1,2,4-oxadiazole scaffold but vary the substituent at the 5-position methyl group. This library can then be screened against a variety of biological targets (e.g., kinases, proteases, GPCRs) to identify initial "hits." Subsequent rounds of synthesis and screening would then be used to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to the identification of a potential drug candidate. Given the wide range of activities reported for the oxadiazole class, this scaffold is a promising starting point for programs in oncology, inflammation, and infectious diseases.[2]

References

-

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole . PubChem, National Institutes of Health. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities . Molecules, PubMed Central, National Institutes of Health. [Link]

-

3-Chloro-5-Methyl-1,2,4-Oxadiazole . PubChem, National Institutes of Health. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds . ResearchGate. [Link]

-

5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole . PubChemLite. [Link]

-

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole . PubChem, National Institutes of Health. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications . Arkivoc. [Link]

-

This compound . Oakwood Chemical. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . Molecules, PubMed Central, National Institutes of Health. [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene . Molecules. [Link]

-

Typical reactivity of 1,2,4‐oxadiazol‐5(4H)‐ones in synthetic chemistry . ResearchGate. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 . Taylor & Francis Online. [Link]

-

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole . Sci-Hub. [Link]

-

5-(Chloromethyl)-3-(3-Fluorophenyl)-1,2,4-Oxadiazole . MySkin-Recipes. [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties . Beilstein Journal of Organic Chemistry. [Link]

-

Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate . Acta Crystallographica Section E, National Institutes of Health. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. This compound | 51802-77-8 [amp.chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. sci-hub.se [sci-hub.se]

- 8. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chempoint.com [chempoint.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its molecular architecture, synthesis, and spectroscopic characterization, with a focus on the practical application of this knowledge in the design and development of novel therapeutic agents.

Introduction: The Versatile 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a prominent scaffold in drug discovery, recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1][2] This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug candidates. The incorporation of the 1,2,4-oxadiazole moiety has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3]

This compound, with its reactive chloromethyl group, serves as a valuable intermediate for the synthesis of diverse compound libraries. The benzyl group provides a lipophilic character and potential for π-stacking interactions with biological targets, while the chloromethyl handle allows for facile derivatization through nucleophilic substitution reactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,2,4-oxadiazole ring substituted with a benzyl group at the 3-position and a chloromethyl group at the 5-position.

Key Structural Features:

-

1,2,4-Oxadiazole Core: A planar, aromatic ring system that contributes to the rigidity of the molecule.

-

Benzyl Group: A phenyl ring attached to a methylene bridge, providing a non-polar surface and potential for aromatic interactions.

-

Chloromethyl Group: A reactive electrophilic center, making the molecule an excellent building block for further chemical modifications.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O | [1][4] |

| Molecular Weight | 208.64 g/mol | [1][4] |

| CAS Number | 51802-77-8 | [1][4] |

Synthesis of this compound

The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acyl chloride.[3][5]

Synthetic Workflow

The synthesis of this compound can be conceptualized in a two-step process starting from commercially available materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenylacetamidoxime

This protocol is adapted from standard procedures for the synthesis of amidoximes from nitriles.

Materials:

-

Phenylacetonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve phenylacetonitrile (1.0 equiv) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (1.5 equiv) in water.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-phenylacetamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on the established synthesis of similar 5-(chloromethyl)-1,2,4-oxadiazoles.[5]

Materials:

-

2-Phenylacetamidoxime

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Toluene (or another suitable high-boiling solvent)

Procedure:

-

Dissolve 2-phenylacetamidoxime (1.0 equiv) in dry toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add triethylamine (1.1 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 equiv) in dry toluene dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.40 | m | 5H | Phenyl protons (C₆H₅) |

| ~ 4.70 | s | 2H | Chloromethyl protons (CH₂Cl) |

| ~ 4.10 | s | 2H | Benzyl protons (CH₂Ph) |

The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of 7.30-7.40 ppm. The singlet for the chloromethyl protons will likely be downfield due to the electron-withdrawing effect of the chlorine atom and the oxadiazole ring. The benzylic protons will appear as a singlet further upfield.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C5 of oxadiazole |

| ~ 168 | C3 of oxadiazole |

| ~ 134 | Quaternary carbon of the phenyl ring |

| ~ 129 | CH of the phenyl ring |

| ~ 128 | CH of the phenyl ring |

| ~ 127 | CH of the phenyl ring |

| ~ 35 | Chloromethyl carbon (CH₂Cl) |

| ~ 32 | Benzyl carbon (CH₂Ph) |

The two carbons of the oxadiazole ring are expected to have the most downfield shifts. The carbons of the phenyl ring will appear in the aromatic region, and the aliphatic carbons of the chloromethyl and benzyl groups will be the most upfield.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups present in the molecule.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1580 | Medium | C=N stretch (oxadiazole ring) |

| 1500 - 1400 | Medium | C=C stretch (aromatic ring) |

| 1300 - 1000 | Strong | C-O-C stretch (oxadiazole ring) |

| 750 - 700 | Strong | C-Cl stretch |

Mass Spectrometry

The electron impact mass spectrum (EI-MS) would be expected to show the molecular ion peak [M]⁺ at m/z 208 and a characteristic [M+2]⁺ peak at m/z 210 with an intensity of approximately one-third of the [M]⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of the chlorine atom, the chloromethyl group, and cleavage of the benzyl group.[9]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the construction of diverse molecular scaffolds.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophile for reactions with various nucleophiles, including amines, thiols, and alcohols.

Caption: General scheme for nucleophilic substitution reactions.

This reactivity is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, reaction with various primary and secondary amines can introduce diverse side chains, allowing for the exploration of different binding pockets of a target protein.

Application as a Building Block in Bioactive Molecules

While specific patents explicitly detailing the use of this compound are not prevalent, the broader class of 3-aryl/alkyl-5-(chloromethyl)-1,2,4-oxadiazoles are utilized as key intermediates in the synthesis of a variety of biologically active compounds. For example, similar structures are employed in the development of kinase inhibitors, where the oxadiazole acts as a scaffold and the side chain introduced via the chloromethyl group interacts with specific residues in the kinase active site.[10] The benzyl group, in particular, can be a key pharmacophoric element, engaging in hydrophobic and aromatic interactions within the target protein.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis, combined with the reactive chloromethyl handle, allows for the efficient construction of diverse chemical libraries. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is essential for medicinal chemists aiming to leverage this scaffold in the design of novel therapeutic agents. This guide provides a foundational understanding to facilitate its effective application in research and development settings.

References

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (n.d.). Retrieved January 18, 2026, from [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][7][11] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Retrieved January 18, 2026, from [Link]

-

Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (n.d.). Retrieved January 18, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 18, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved January 18, 2026, from [Link]

-

Synthesis of 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Retrieved January 18, 2026, from [Link]

-

Possible fragmentation pattern of 4H-1,3,5-oxadiazines 4. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

1 - Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024, September 10). Retrieved January 18, 2026, from [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved January 18, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

US7419991B2 - 3-[5-(2-fluoro-phenyl)-[5][7][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents. (n.d.). Retrieved January 18, 2026, from

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved January 18, 2026, from [Link]

-

Fragmentation Pattern of Mass Spectrometry | PDF - Slideshare. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science. (2023, February 16). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ipbcams.ac.cn [ipbcams.ac.cn]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. journalspub.com [journalspub.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. article.sapub.org [article.sapub.org]

- 11. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to the Synthesis of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles. The title compound, 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole (CAS No. 51802-77-8), is a valuable building block in the synthesis of more complex pharmaceutical agents.[1] The presence of a reactive chloromethyl group at the 5-position allows for further molecular elaboration, making it a key intermediate for creating diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key analytical data.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most effectively approached through the well-established method of forming the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride. This strategy involves two primary stages:

-

Formation of the Amidoxime Intermediate: Synthesis of (E)-N'-hydroxy-2-phenylacetimidamide from phenylacetonitrile.

-

Cyclization to the 1,2,4-Oxadiazole Core: Reaction of the amidoxime intermediate with chloroacetyl chloride to yield the target compound.

This approach is favored due to the ready availability of the starting materials and generally high reaction yields.

Part 1: Synthesis of the Amidoxime Intermediate: (E)-N'-hydroxy-2-phenylacetimidamide

The initial step in the synthesis is the preparation of the key intermediate, (E)-N'-hydroxy-2-phenylacetimidamide, from phenylacetonitrile and hydroxylamine.

Reaction Scheme

Sources

An In-Depth Technical Guide to 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, a detailed methodology for its synthesis, its analytical characterization, and its potential as a versatile building block in the development of novel therapeutic agents.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a central 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing one oxygen and two nitrogen atoms. A benzyl group is attached to the C3 position of the oxadiazole ring, and a chloromethyl group is substituted at the C5 position.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol |

| CAS Number | 51802-77-8 |

The 1,2,4-oxadiazole moiety is recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability and hydrolytic resistance in drug candidates.[1][2] The presence of the reactive chloromethyl group at the C5 position and the benzyl group at the C3 position makes this molecule a highly valuable and versatile intermediate for further chemical modifications in drug design.

Synthesis of this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[1] The most common and efficient method involves the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent.[3] For the synthesis of this compound, the logical precursors are 2-phenylacetamidoxime and chloroacetyl chloride.

Rationale behind Experimental Choices

The selection of 2-phenylacetamidoxime provides the benzyl group at the desired C3 position of the final oxadiazole. Chloroacetyl chloride is a readily available and highly reactive acylating agent that introduces the chloromethyl group at the C5 position. The reaction is typically carried out in a two-step, one-pot synthesis. The initial acylation of the amidoxime is followed by a base-mediated or thermal cyclization to form the stable 1,2,4-oxadiazole ring.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.

Step 1: Acylation of 2-phenylacetamidoxime

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylacetamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the cooled amidoxime solution via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

-

To the reaction mixture containing the O-acylamidoxime intermediate, add a suitable base such as triethylamine (TEA) or pyridine (1.5 equivalents) to catalyze the cyclization.

-

Heat the reaction mixture to reflux and monitor the formation of the this compound by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Wash the reaction mixture with water and brine to remove any unreacted base and salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a complete analysis.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), and a distinct singlet for the chloromethyl protons. |

| ¹³C NMR | Resonances for the carbons of the benzyl group, the chloromethyl carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring.[4] |

| IR Spectroscopy | Characteristic absorption bands for C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-C stretching (around 1000-1300 cm⁻¹), and C-Cl stretching.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (208.64 g/mol ) and characteristic fragmentation patterns of the 1,2,4-oxadiazole ring.[6] |

Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~7.30-7.40 (m, 5H, Ar-H of benzyl)

-

~4.80 (s, 2H, -CH₂-Cl)

-

~4.15 (s, 2H, Ar-CH₂-)

Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~175 (C5 of oxadiazole)

-

~168 (C3 of oxadiazole)

-

~134 (quaternary C of benzyl)

-

~129.5 (aromatic CH of benzyl)

-

~129.0 (aromatic CH of benzyl)

-

~127.5 (aromatic CH of benzyl)

-

~35 (-CH₂-Cl)

-

~32 (Ar-CH₂-)

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) effects.[7][8] this compound serves as a key intermediate for the synthesis of more complex drug candidates due to its reactive chloromethyl group.

A Versatile Synthetic Building Block

The chloromethyl group at the C5 position is a key functional handle that allows for a variety of nucleophilic substitution reactions. This enables the introduction of diverse functionalities to the oxadiazole core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Use as a building block for generating compound libraries.

Potential Therapeutic Targets

Given the known biological activities of 1,2,4-oxadiazole derivatives, compounds synthesized from this compound could potentially target a range of proteins and signaling pathways implicated in various diseases. For example, substituted 1,2,4-oxadiazoles have been investigated as:

-

Enzyme Inhibitors: Targeting enzymes such as monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[9]

-

Receptor Modulators: Acting as agonists or antagonists for various G-protein coupled receptors (GPCRs).[2]

-

Anticancer Agents: Inducing apoptosis or inhibiting cell proliferation in cancer cell lines.[10]

The benzyl group at the C3 position can also play a crucial role in binding to hydrophobic pockets of target proteins, further enhancing the therapeutic potential of its derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, allows for the facile generation of diverse libraries of 1,2,4-oxadiazole derivatives. The inherent drug-like properties of the oxadiazole core make this compound and its derivatives promising candidates for the development of novel therapeutics targeting a wide range of diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important chemical entity in their drug discovery endeavors.

References

-

Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

-

MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]

- Agirbag, H. (1991). The Reaction of Amidoximes with Chloroacetyl Chloride.

-

PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009). Phenacyl chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

SciSpace. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]

-

PubMed. (n.d.). [1][2][11]-oxadiazoles: synthesis and biological applications. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of compound 4. Retrieved from [Link]

-

MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

-

Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.). Retrieved from [Link]

-

Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Retrieved from [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubMed. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. journalspub.com [journalspub.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Purity and characterization of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Purity and Characterization of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

Introduction

This compound is a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group and a stable oxadiazole core, makes it a versatile building block for synthesizing more complex molecular architectures. The 1,2,4-oxadiazole moiety is a well-established pharmacophore found in numerous biologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2]

This guide provides an in-depth framework for researchers and drug development professionals on the essential methodologies for purifying and characterizing this compound. Adherence to rigorous analytical practices is paramount to ensure the compound's identity, purity, and suitability for downstream applications, thereby guaranteeing the reliability and reproducibility of experimental outcomes. This document moves beyond simple protocols to explain the scientific rationale behind each step, creating a self-validating system for quality control.

Compound Profile:

-

Physical Form: Solid

Synthesis and Purification Strategy

A common and effective synthesis route involves the cyclization of a benzamidoxime intermediate with chloroacetyl chloride.[5] The crude product from this reaction is invariably a mixture containing unreacted starting materials, by-products, and residual reagents. Therefore, a robust purification strategy is not merely a recommendation but a necessity.

Purification: Flash Column Chromatography

Flash column chromatography is the gold standard for purifying compounds of this nature on a laboratory scale. It excels at separating the target molecule from impurities with different polarities. The choice of silica gel as the stationary phase is based on its proven efficacy for separating moderately polar organic compounds. The mobile phase, a gradient of ethyl acetate in hexane, is selected to provide differential elution, allowing less polar impurities to be washed away before the desired product is collected.

Experimental Protocol: Purification

-

Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane.

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a level and compact bed to prevent channeling.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (CH₂Cl₂). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully layer the resulting dry powder onto the top of the column bed.

-

Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane. The optimal gradient should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC with a UV lamp (254 nm).

-

Solvent Evaporation: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Caption: Synthesis and Purification Workflow.

Comprehensive Characterization and Quality Control

Once purified, a suite of analytical techniques must be employed to confirm the structural identity and assess the purity of this compound. This multi-faceted approach ensures a high degree of confidence in the material's quality.

Caption: Analytical Characterization Cascade.

A. Chromatographic Purity Analysis

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantitative purity assessment, offering high resolution and sensitivity.[6] A reversed-phase method using a C18 column is ideal for this compound. The purity is determined by calculating the area percentage of the main product peak relative to all other peaks in the chromatogram.

Proposed RP-HPLC Method:

| Parameter | Recommended Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Hypothetical Purity Data:

| Sample Batch | Retention Time (min) | Peak Area % | Purity % |

|---|---|---|---|

| BCO-2026-01A | 15.2 | 99.85 | 99.85 |

| BCO-2026-01B | 15.2 | 99.79 | 99.79 |

B. Spectroscopic Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.[7]

-

¹H NMR: Confirms the presence and connectivity of all protons. The benzyl (C₆H₅-CH₂) and chloromethyl (Cl-CH₂) groups will appear as distinct singlets, and the aromatic protons will show characteristic multiplets.

-

¹³C NMR: Reveals the complete carbon skeleton of the molecule, including the quaternary carbons of the oxadiazole ring.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.25 - 7.40 | Multiplet | 5H |

| Chloromethyl (-CH₂Cl) | ~4.70 - 4.80 | Singlet | 2H |

| Benzyl (-CH₂Ar) | ~4.10 - 4.20 | Singlet | 2H |

2. Mass Spectrometry (MS)

MS provides the exact molecular weight, which is a critical piece of evidence for confirming the compound's identity.[7] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Expected Mass Spectrometry Data (HRMS-APCI):

| Ion | Calculated m/z | Found m/z |

|---|

| [M-H]⁺ (C₁₀H₉ClN₂O) | 208.0403 | 208.0401 |

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[8][9] For this compound, this confirms the integrity of the oxadiazole ring and the presence of the benzyl and chloromethyl substituents.

Characteristic FTIR Absorption Bands (KBr):

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H | 3050 - 3150 | Stretch |

| C=N (Oxadiazole) | 1580 - 1620 | Stretch |

| Aromatic C=C | 1450 - 1500 | Ring Stretch |

| C-O-C (Oxadiazole) | 1050 - 1150 | Stretch |

| C-Cl | 700 - 800 | Stretch |

Safety and Handling

Proper safety precautions are mandatory when handling this compound. Based on available safety data, the compound presents specific hazards.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.[3][10]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The successful application of this compound in research and development is critically dependent on its purity and verified structural identity. The integrated analytical workflow detailed in this guide—combining chromatographic purification with comprehensive spectroscopic and chromatographic characterization—provides a robust system for ensuring material quality. By implementing these self-validating protocols, scientists can proceed with confidence, knowing that their results are built upon a foundation of analytical certainty.

References

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles . Beilstein Journals. [Link]

-

Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives . PubMed Central. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities . National Center for Biotechnology Information. [Link]

-

3-Chloro-5-Methyl-1,2,4-Oxadiazole | C3H3ClN2O | CID 20690255 . PubChem. [Link]

-

Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids . Baghdad Science Journal. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds . ResearchGate. [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′-sulfanyl acetamide . Pak. J. Pharm. Sci.. [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents . National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives . JETIR. [Link]

-

1H NMR spectrum of compound 4 . ResearchGate. [Link]

-

This compound . Oakwood Chemical. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring . Oriental Journal of Chemistry. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities . ResearchGate. [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . Hindawi. [Link]

-

(PDF) Oxadiazole: Synthesis, characterization and biological activities . ResearchGate. [Link]

-

Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate . National Center for Biotechnology Information. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies . National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijper.org [ijper.org]

- 3. 3-Benzyl-5-chloromethyl-1,2,4-oxadiazole AldrichCPR 51802-77-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

Preamble: The Resurgence of a Privileged Scaffold

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] For decades, it remained a chemical curiosity until its biological potential began to be systematically explored in the 1940s.[1] Its true value lies in its role as a versatile pharmacophore and a bioisosteric equivalent for amide and ester functionalities, a property that allows it to form crucial hydrogen bonds with biological targets while often improving metabolic stability and pharmacokinetic profiles.[2][3][4] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental workflows used to validate their therapeutic potential.

Core Chemistry: Synthesis and Physicochemical Rationale

The therapeutic utility of any scaffold is intrinsically linked to the feasibility of its synthesis. The 1,2,4-oxadiazole ring is accessible through several robust synthetic routes, making it an attractive core for generating diverse chemical libraries. The most prevalent method involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative (like an acyl chloride or ester).[1][5]

Recent advancements have focused on developing more efficient, one-pot syntheses at room temperature, which are highly valuable in medicinal chemistry for creating derivatives with thermosensitive functional groups.[1][3] The choice of synthetic route is a critical experimental decision; for instance, a one-pot method using a superbase medium like NaOH/DMSO is advantageous for rapid library generation, though it may require more complex purification than a traditional two-step approach.[1][3]

Caption: General synthesis of 1,2,4-oxadiazoles via O-acylamidoxime cyclization.

The electron-withdrawing nature of the 1,2,4-oxadiazole ring, particularly when exerted through the C5 position, makes it an interesting modulator of a molecule's electronic properties, akin to a nitro or cyano group.[4] This characteristic is often exploited to fine-tune ligand-receptor interactions.

Spectrum of Biological Activities: From Oncology to Neurology

The unique structural and electronic properties of the 1,2,4-oxadiazole nucleus have led to its incorporation into compounds targeting a vast array of diseases.

Anticancer Activity

One of the most extensively studied applications of 1,2,4-oxadiazole derivatives is in oncology.[6][7] These compounds have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines.[6]

Mechanism of Action: A primary mechanism is the induction of apoptosis.[1] For example, certain 3,5-diaryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of effector caspases, particularly caspase-3.[8] Other derivatives function as inhibitors of critical cancer-related enzymes, such as histone deacetylases (HDACs), tyrosine kinases, and steroid sulfatase (STS), thereby disrupting cancer cell signaling and proliferation.[1][9] Molecular docking studies have further revealed that some derivatives act as tubulin-binding agents, interfering with microtubule dynamics essential for cell division.[1]

Caption: Anticancer mechanism via induction of Caspase-3 mediated apoptosis.

Structure-Activity Relationship (SAR):

-

Substitution Pattern: The nature and position of substituents on the aryl rings of 3,5-diaryl derivatives are crucial. The introduction of electron-withdrawing groups (EWGs) on the 5-aryl ring often increases antitumor activity.[1]

-

Hybrid Molecules: Linking the 1,2,4-oxadiazole core with other heterocyclic scaffolds like benzimidazole or 1,3,4-oxadiazole has produced hybrid compounds with significantly enhanced potency.[1]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-Benzimidazole Hybrids | MCF-7 (Breast) | 0.12 - 2.78 | [1] |

| 1,2,4-Oxadiazole-Benzimidazole Hybrids | A549 (Lung) | 0.12 - 2.78 | [1] |

| 1,2,4-Oxadiazole-Imidazopyrazine Hybrids | MCF-7 (Breast) | 0.22 - 0.68 | [10] |

| 1,2,4-Oxadiazole-Imidazopyrazine Hybrids | A-549 (Lung) | 1.09 - 1.56 | [10] |

| Gold(I) complexes with 1,2,4-oxadiazole | LXFA 629 (Lung) | 0.003 | [11] |

| Gold(I) complexes with 1,2,4-oxadiazole | MAXF 401 (Breast) | 0.003 | [11] |

Neuroprotective and Anti-Alzheimer's Activity

Derivatives of 1,2,4-oxadiazole have emerged as promising multifunctional agents for treating neurodegenerative disorders, particularly Alzheimer's disease (AD).[12][13][14]

Mechanism of Action: The cholinergic hypothesis of AD points to a deficit in the neurotransmitter acetylcholine. Many 1,2,4-oxadiazole derivatives are potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby increasing its availability in the synaptic cleft.[12][15] Beyond AChE inhibition, these compounds exhibit other relevant activities, including inhibition of monoamine oxidase-B (MAO-B), which helps regulate neurotransmitter levels, and antioxidant properties that protect against oxidative stress, a key factor in neuronal damage.[15][16] Some derivatives have also been shown to reduce β-amyloid (Aβ) plaque burden and tau pathology in preclinical models.[13][14]

Quantitative Data Summary: Anti-Alzheimer's Activity

| Compound ID | Target | IC50 (µM) | Potency vs. Standard Drug | Reference |

| 2b, 2c, 2d, 3a, 4a, etc. | AChE | 0.0158 - 0.121 | 1.01 to 7.78 x Donepezil | [15] |

| 1b, 2a-c, 3b, 4a-c, etc. | AChE | 0.00098 - 0.0792 | 1.55 to 125.47 x Donepezil | [12] |

| 2b, 2c | MAO-B | 74.68 - 225.48 | 1.17 to 3.55 x Biperiden | [16] |

| 4b, 9b | Antioxidant (DPPH) | 56.69 - 59.25 | More potent than Ascorbic Acid | [16] |

Antimicrobial and Anti-Infective Activity

The 1,2,4-oxadiazole scaffold is a key pharmacophore for a broad spectrum of anti-infective agents, including antibacterial, antifungal, antiviral, and antiparasitic compounds.[5]

Mechanism of Action: In bacteria, these derivatives can act as non-β-lactam antibiotics that inhibit essential enzymes like penicillin-binding proteins (PBPs) or DNA gyrase, which are critical for cell wall synthesis and DNA replication, respectively.[5] As antitubercular agents, a key target is the mycobacterial enoyl-ACP reductase (InhA), an enzyme essential for constructing the mycobacterial cell wall. In the context of viral infections, such as SARS-CoV-2, derivatives have been designed to inhibit viral enzymes like the papain-like protease (PLpro), which is crucial for viral replication.[17]

SAR Insights:

-

Antibacterial: For activity against Gram-positive bacteria, linking the 1,2,4-oxadiazole to a linezolid-like moiety can confer potent activity by binding to the bacterial ribosome.

-

Antitubercular: The presence of electron-withdrawing groups on aryl substituents generally correlates with good anti-tubercular activity.[5]

-

Antifungal: Derivatives containing cinnamic acid have shown significant activity against various plant pathogenic fungi, possibly by inhibiting the succinate dehydrogenase (SDH) enzyme.[18]

Key Experimental Protocols: A Self-Validating System

Trustworthiness in drug development stems from robust and reproducible experimental data. The following protocols represent standard, self-validating systems for assessing the biological activity of 1,2,4-oxadiazole derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). Its internal validation relies on the principle that only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2). Causality: This step ensures cells are in a logarithmic growth phase and uniformly distributed.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: This dose-response treatment is essential for determining the IC50 value.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Causality: This step is necessary to create a homogenous solution for spectrophotometric measurement.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the inhibitory potential of compounds against AChE. Its validity is based on the reaction of thiocholine (a product of AChE activity) with DTNB (Ellman's reagent) to produce a yellow-colored anion whose formation can be monitored over time.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of buffer.

-

Inhibitor Addition: Add 25 µL of the 1,2,4-oxadiazole test compound at various concentrations. Include a blank (buffer only) and a negative control (no inhibitor).

-

Enzyme Initiation: Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells. Causality: The reaction starts only upon addition of the enzyme, allowing for a precise measurement of the initial reaction rate.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold is a validated "privileged structure" in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1][2] Its utility as a stable bioisostere for esters and amides has cemented its role in modern drug design. Current research highlights its immense potential in oncology, neurodegenerative diseases, and infectious diseases.[2][5][7]

Future efforts will likely focus on the development of highly specific and selective agents by fine-tuning SAR and employing structure-based drug design. The synthesis of hybrid molecules that combine the 1,2,4-oxadiazole core with other known pharmacophores is a particularly promising strategy for developing multi-target drugs, which are especially valuable for complex diseases like cancer and Alzheimer's.[1][12] As our understanding of the molecular targets deepens, the 1,2,4-oxadiazole ring will undoubtedly continue to be a cornerstone in the development of next-generation therapeutics.

References

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing.

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Unknown Source.

- Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Unknown Source.

- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI.

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Unknown Source.

- A novel 1,2,4-oxadiazole derivative (wyc-7-20). DDDT - Dove Medical Press.

- Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. PMC - NIH.

- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. PubMed.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Unknown Source.

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Unknown Source.

- Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Unknown Source.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. ipbcams.ac.cn [ipbcams.ac.cn]

- 18. mdpi.com [mdpi.com]

Potential applications of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole in medicinal chemistry

An In-Depth Technical Guide Topic: Potential Applications of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-oxadiazole motif is a cornerstone of modern medicinal chemistry, recognized for its utility as a metabolically robust bioisostere for esters and amides. This technical guide provides an in-depth analysis of a particularly valuable derivative, this compound. We will explore its synthesis, physicochemical properties, and core reactivity, with a focus on leveraging the electrophilic chloromethyl group for the strategic design of novel therapeutic agents. This document serves as a practical resource, offering detailed experimental protocols and strategic insights for drug discovery professionals seeking to incorporate this versatile building block into their research and development pipelines.

The 1,2,4-Oxadiazole Scaffold: A Position of Privilege in Drug Design

Heterocyclic scaffolds are fundamental to the development of new medicines, and among them, the 1,2,4-oxadiazole ring holds a privileged status.[1][2] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is frequently integrated into drug candidates for several key reasons:

-

Bioisosterism: It serves as an effective bioisosteric replacement for metabolically labile ester and amide functionalities, a strategy that can significantly enhance a compound's pharmacokinetic profile by improving its stability against enzymatic hydrolysis.[2][3]

-

Physicochemical Properties: The scaffold generally imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, which are critical for drug development.[3]

-

Pharmacological Versatility: The 1,2,4-oxadiazole nucleus is present in compounds exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and CNS-related effects.[2][4][5]

The specific focus of this guide, this compound, is a synthetically powerful tool. The benzyl group at the 3-position provides a lipophilic substituent, while the chloromethyl group at the 5-position acts as a reactive electrophilic handle, enabling its covalent attachment to a wide range of molecular scaffolds.

Core Characteristics: Physicochemical Profile and Reactivity

A thorough understanding of the molecule's properties is essential for its effective deployment in a drug discovery campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Significance in Medicinal Chemistry |

| CAS Number | 51802-77-8 | [6][7] | Unique identifier for procurement and regulatory purposes. |

| Molecular Formula | C₁₀H₉ClN₂O | [6][7] | Defines elemental composition. |

| Molecular Weight | 208.64 g/mol | [6] | Adheres to general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five). |

| Reactivity | Electrophilic Chloromethyl Group | [8][9] | The primary site for synthetic modification, enabling SN2 reactions. |

The synthetic utility of this compound is dominated by the reactivity of the 5-(chloromethyl) group. This functionality is a potent electrophile, readily undergoing nucleophilic substitution with a diverse range of nucleophiles, including phenols, thiols, amines, and carbanions. This reaction provides a robust and reliable method for introducing the 3-benzyl-1,2,4-oxadiazole moiety into a target molecule.

Caption: General workflow for the nucleophilic substitution of this compound.

Strategic Applications in Medicinal Chemistry